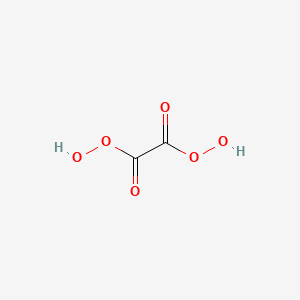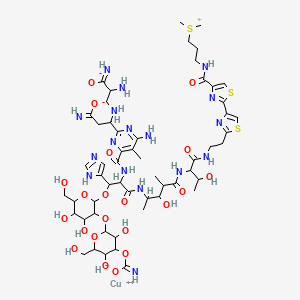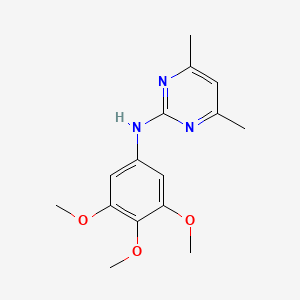
3,3',5,5,5',5'-hexamethyl-3,3'-bimorpholine-2,2'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3’-Bimorpholine)-2,2’-dione, 3,3’,5,5,5’,5’-hexamethyl- is a complex organic compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3’-Bimorpholine)-2,2’-dione, 3,3’,5,5,5’,5’-hexamethyl- typically involves the following steps:
Starting Materials: The synthesis begins with morpholine and appropriate methylating agents.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced monitoring techniques can optimize the reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(3,3’-Bimorpholine)-2,2’-dione, 3,3’,5,5,5’,5’-hexamethyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different dione derivatives, while substitution reactions can produce a variety of substituted morpholine compounds.
Scientific Research Applications
Chemistry
In chemistry, (3,3’-Bimorpholine)-2,2’-dione, 3,3’,5,5,5’,5’-hexamethyl- can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity. Studies may focus on its interactions with enzymes, receptors, or other biomolecules.
Medicine
In medicine, (3,3’-Bimorpholine)-2,2’-dione, 3,3’,5,5,5’,5’-hexamethyl- could be explored for its potential therapeutic applications. Researchers may study its effects on various diseases and conditions, as well as its pharmacokinetics and pharmacodynamics.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings. Its chemical properties may also make it useful in catalysis or other industrial processes.
Mechanism of Action
The mechanism of action of (3,3’-Bimorpholine)-2,2’-dione, 3,3’,5,5,5’,5’-hexamethyl- involves its interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through various pathways, which can be elucidated through biochemical and molecular studies.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with a similar ring structure but without the additional methyl groups and dione functionality.
N-Methylmorpholine: A derivative with a single methyl group attached to the nitrogen atom.
2,2’-Bimorpholine: A related compound with a similar dione structure but different substitution patterns.
Uniqueness
(3,3’-Bimorpholine)-2,2’-dione, 3,3’,5,5,5’,5’-hexamethyl- is unique due to its specific substitution pattern and the presence of multiple methyl groups. These structural features may impart distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
85337-18-4 |
|---|---|
Molecular Formula |
C14H24N2O4 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
3,5,5-trimethyl-3-(3,5,5-trimethyl-2-oxomorpholin-3-yl)morpholin-2-one |
InChI |
InChI=1S/C14H24N2O4/c1-11(2)7-19-9(17)13(5,15-11)14(6)10(18)20-8-12(3,4)16-14/h15-16H,7-8H2,1-6H3 |
InChI Key |
SXTIZAYCEOYVKM-UHFFFAOYSA-N |
SMILES |
CC1(COC(=O)C(N1)(C)C2(C(=O)OCC(N2)(C)C)C)C |
Canonical SMILES |
CC1(COC(=O)C(N1)(C)C2(C(=O)OCC(N2)(C)C)C)C |
Key on ui other cas no. |
85337-18-4 |
Synonyms |
3,5,5-trimethyl-2-morpholinon-3-yl radical dimer TM 3 radical dimer TM-3 dime |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


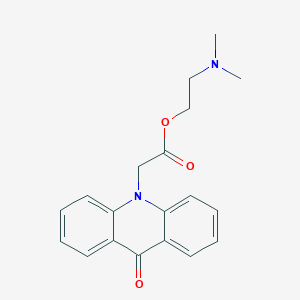
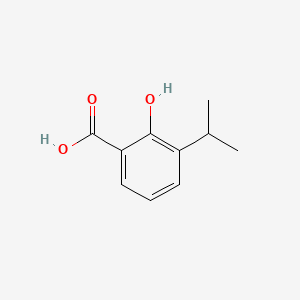
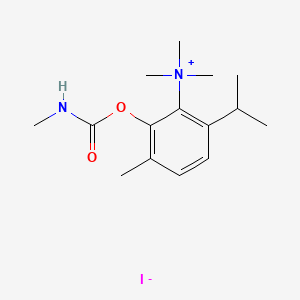

![3-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B1198981.png)
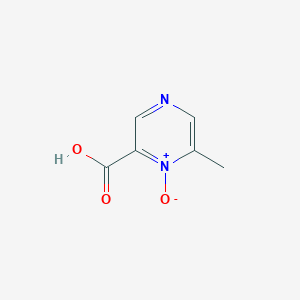
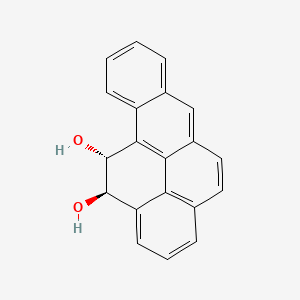

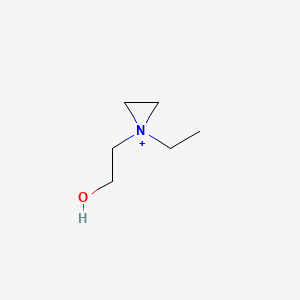
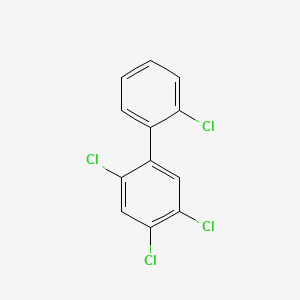
![chloromethyl (1R,9aR,10S,11aS)-1-[(ethoxycarbonyl)oxy]-10-hydroxy-9a,11a-dimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1-carboxylate](/img/structure/B1198990.png)
